3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
Scientific Research Applications
Chemical Structure and Characteristics
The compound , identified by its detailed chemical name, represents a class of molecules with potential applications in various fields of research. One study highlighted the crystallographic analysis of a similar compound, underscoring its molecular geometry and the spatial arrangement of its benzoxazolinone ring system relative to the piperazine ring. This structural information is crucial for understanding the compound's chemical behavior and interaction potential with biological targets (Köysal et al., 2003).
Antimicrobial Properties
Several studies have synthesized and evaluated derivatives of related compounds for their antimicrobial activities. For instance, derivatives of the 1,2,4-triazole class have been assessed, showing good to moderate antimicrobial effects against various test microorganisms. These findings suggest the potential utility of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Antituberculosis and Anticancer Studies
Compounds structurally related to 3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one have been synthesized and assessed for their anticancer and antituberculosis properties. Specific derivatives demonstrated significant activity against human breast cancer cell lines and the M. tb h37Rv standard strain, highlighting the potential for these compounds in therapeutic applications targeting cancer and tuberculosis (Mallikarjuna et al., 2014).
Solubility and Pharmacokinetics
Understanding the solubility and partitioning behaviors of novel compounds is essential for drug development. Research on a novel antifungal compound of the 1,2,4-triazole class, sharing structural similarities with the compound , revealed its solubility in various solvents and biological media. These studies are critical for predicting the compound's bioavailability and distribution within the body, essential factors in drug design and development (Volkova et al., 2020).
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural similarity to other compounds, it may bind to its target(s), altering their function and leading to downstream effects .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall pharmacological profile .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Understanding these effects would provide valuable insights into the compound’s potential therapeutic applications .
Properties
IUPAC Name |
3-[3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c21-15-5-1-2-6-16(15)22-11-13-23(14-12-22)19(25)9-10-24-17-7-3-4-8-18(17)27-20(24)26/h1-8H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJSNVAFIUZCMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CCN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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